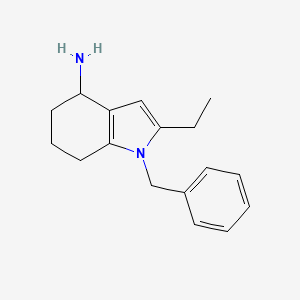
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves multicomponent reactions. One common method includes the condensation of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one: An inhibitor of bromodomain-containing protein 4.
1,5,6,7-Tetrahydro-4H-indol-4-one: Used in the preparation of various indole derivatives
Uniqueness: 1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-amine stands out due to its specific structural features and potential biological activities. Its unique combination of benzyl and ethyl groups on the indole ring provides distinct chemical properties and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H22N2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-benzyl-2-ethyl-4,5,6,7-tetrahydroindol-4-amine |
InChI |
InChI=1S/C17H22N2/c1-2-14-11-15-16(18)9-6-10-17(15)19(14)12-13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12,18H2,1H3 |
InChI Key |
YKSIIWSUAWYPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



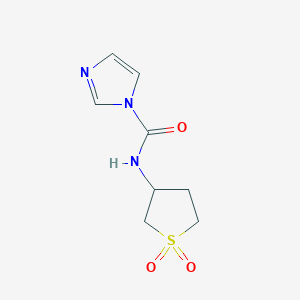
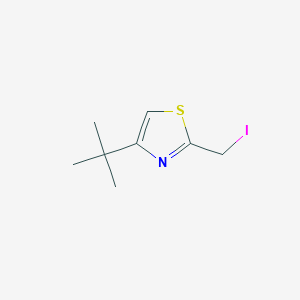
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
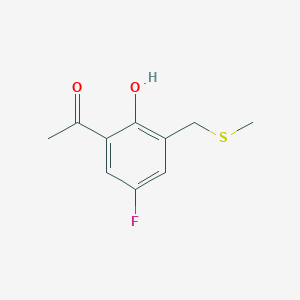

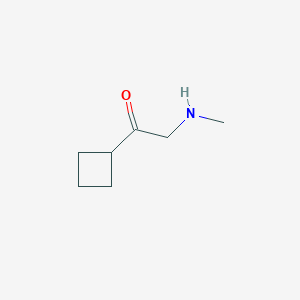
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
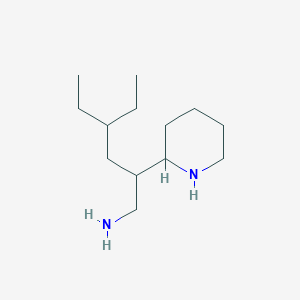
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
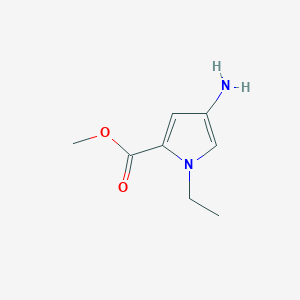
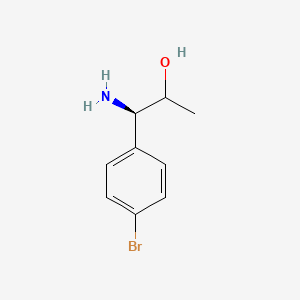
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
